![molecular formula C20H27N3O4S B2774250 N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688054-92-4](/img/no-structure.png)

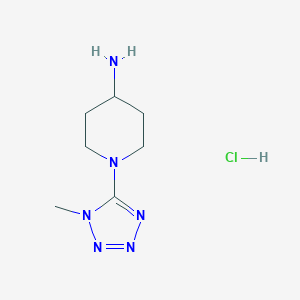

N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

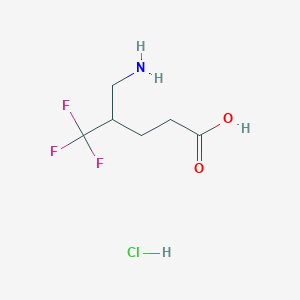

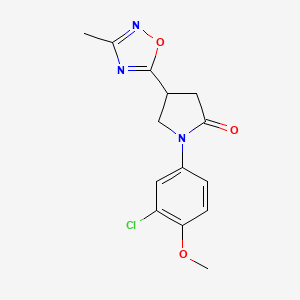

The compound is an organic molecule with multiple functional groups, including an amide group (N-(2-ethylhexyl)-), a quinazolinone group (3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)), and a propanamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core quinazolinone structure, followed by the introduction of the various substituents. The exact synthesis route would depend on the desired final product and the available starting materials .Molecular Structure Analysis

The molecular structure of this compound, based on its name, suggests a complex arrangement of atoms and bonds. The quinazolinone core is a bicyclic structure with both aromatic and non-aromatic rings. The various substituents attached to this core would add further complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide groups might be susceptible to hydrolysis or other reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like amides might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Evaluation

Compounds based on 4(3H)-quinazolinone scaffolds, similar to the chemical structure , have been synthesized and evaluated for their antitumor activity. These compounds demonstrated broad-spectrum antitumor efficiency against various tumor cell lines, including renal cancer and lung cancer cell lines, highlighting their potential in cancer therapy research (M. Mohamed et al., 2016).

Novel Synthesis Approaches

Research on quinazolinone derivatives includes exploring new synthesis methods, such as reactions of anthranilamide with isocyanates, leading to novel compounds with potential pharmaceutical applications. These synthesis pathways open up new possibilities for creating compounds with improved properties or targeted biological activities (J. Chern et al., 1988).

Targeted Cancer Therapy

N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid (BGC 945, ONX 0801) is a novel small molecule inhibitor targeting thymidylate synthase with specificity for tumor cells via α-folate receptor-mediated uptake. This compound's development underscores the therapeutic potential of quinazolinone derivatives in achieving efficacy with lower toxicity (A. Tochowicz et al., 2013).

Pharmacological Characterization

Derivatives of quinazolinone have been characterized for their pharmacological activity, including as antagonists for specific receptors, demonstrating the versatility of these compounds in drug development and the study of neurological disorders (D. Catarzi et al., 2010).

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide involves the condensation of 2-ethylhexanoyl chloride with 7-amino-8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-3-carboxylic acid, followed by reduction of the resulting amide with sodium borohydride and subsequent acylation with propionyl chloride." "Starting Materials": [ "2-ethylhexanoyl chloride", "7-amino-8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-3-carboxylic acid", "sodium borohydride", "propionyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-ethylhexanoyl chloride with 7-amino-8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-3-carboxylic acid in the presence of a base such as triethylamine or pyridine to form N-(2-ethylhexyl)-7-amino-8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-3-carboxamide.", "Step 2: Reduction of the resulting amide with sodium borohydride in a suitable solvent such as ethanol or methanol to form N-(2-ethylhexyl)-7-amino-8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-3-carboxylic acid.", "Step 3: Acylation of the resulting acid with propionyl chloride in the presence of a base such as triethylamine or pyridine to form N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide." ] } | |

Número CAS |

688054-92-4 |

Fórmula molecular |

C20H27N3O4S |

Peso molecular |

405.51 |

Nombre IUPAC |

N-(2-ethylhexyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |

InChI |

InChI=1S/C20H27N3O4S/c1-3-5-6-13(4-2)11-21-18(24)7-8-23-19(25)14-9-16-17(27-12-26-16)10-15(14)22-20(23)28/h9-10,13H,3-8,11-12H2,1-2H3,(H,21,24)(H,22,28) |

Clave InChI |

FFBYRCNHWHMOTI-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-Methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2774171.png)

![N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2774181.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2774183.png)